molecular formula C11H11Cl2NOS B2890486 2-Chloro-1-(8-chloro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone CAS No. 2411276-70-3

2-Chloro-1-(8-chloro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone

Cat. No. B2890486
CAS RN: 2411276-70-3
M. Wt: 276.18
InChI Key: UEUOOLHNMFPKLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the types of reactions it can participate in .


Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

If the compound is a drug or a biologically active compound, its mechanism of action at the molecular level is studied .

Safety and Hazards

This involves studying the safety data for the compound. It includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-chloro-1-(8-chloro-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NOS/c12-7-11(15)14-4-1-5-16-10-6-8(13)2-3-9(10)14/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUOOLHNMFPKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=C(C=C2)Cl)SC1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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